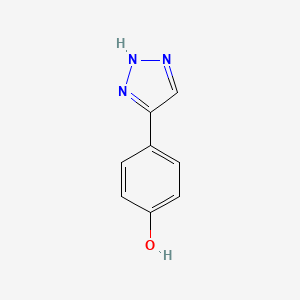
Phenol, 4-(1H-1,2,3-triazol-4-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-1,2,3-triazol-5-yl)phenol is a heterocyclic compound that features a phenol group attached to a 1,2,3-triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3-triazol-5-yl)phenol typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is carried out between an azide and an alkyne to form the 1,2,3-triazole ring. The phenol group can be introduced either before or after the cycloaddition, depending on the specific synthetic route chosen.
Cycloaddition Reaction: The reaction between phenyl azide and phenylacetylene in the presence of a copper(I) catalyst (CuSO4 and sodium ascorbate) under mild conditions (room temperature) yields 4-(1H-1,2,3-triazol-5-yl)phenol.
Alternative Methods: Other methods include the use of different catalysts such as ruthenium or iridium complexes, which can offer higher selectivity and yield.
Industrial Production Methods
Industrial production of 4-(1H-1,2,3-triazol-5-yl)phenol may involve large-scale cycloaddition reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3-triazol-5-yl)phenol undergoes various chemical reactions, including:
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Quinones
Reduction: Reduced triazole derivatives
Substitution: Halogenated or nitrated phenol derivatives
Scientific Research Applications
4-(1H-1,2,3-triazol-5-yl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3-triazol-5-yl)phenol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-(1H-1,2,3-triazol-5-yl)phenol can be compared with other similar compounds, such as:
4-(1H-1,2,4-triazol-1-yl)phenol: Similar structure but different triazole ring position, leading to distinct chemical properties and biological activities.
4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol: Contains a phenyl group on the triazole ring, which can enhance its binding affinity to certain targets.
Properties
CAS No. |
89221-21-6 |
|---|---|
Molecular Formula |
C8H7N3O |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
4-(2H-triazol-4-yl)phenol |
InChI |
InChI=1S/C8H7N3O/c12-7-3-1-6(2-4-7)8-5-9-11-10-8/h1-5,12H,(H,9,10,11) |
InChI Key |
HXNHIOBHKDBCAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















